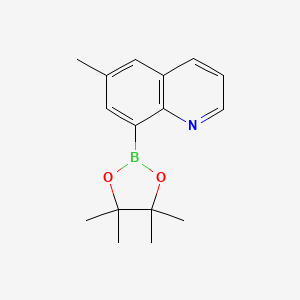

6-Methylquinoline-8-boronic acid, pinacol ester

Description

Properties

IUPAC Name |

6-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2/c1-11-9-12-7-6-8-18-14(12)13(10-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQVVZIFHBEJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Methylquinoline-8-boronic acid, pinacol ester typically involves the reaction of 6-methylquinoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the quinoline derivative and the boronic acid . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

6-Methylquinoline-8-boronic acid, pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the boronic ester to other boron-containing compounds.

Substitution: The boronic ester

Biological Activity

6-Methylquinoline-8-boronic acid, pinacol ester, is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been recognized for their roles in drug development, particularly in the context of cancer therapy, antibacterial applications, and as molecular probes in biological research. This article focuses on the synthesis, biological activity, and potential therapeutic applications of 6-Methylquinoline-8-boronic acid, pinacol ester.

Synthesis

The synthesis of 6-Methylquinoline-8-boronic acid, pinacol ester typically involves the borylation of quinoline derivatives using bis(pinacolato)diboron in the presence of a palladium catalyst. This method allows for the selective introduction of the boronic acid functionality at the desired position on the quinoline ring. The resulting compound can be further modified to enhance its biological activity or to create derivatives with improved pharmacological properties .

Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. Specifically, compounds like 6-Methylquinoline-8-boronic acid have shown promise as inhibitors of various cancer-related pathways. For instance, they can act as inhibitors of proteasomes, which play a critical role in protein degradation and cell cycle regulation. The introduction of a boronic acid moiety has been linked to enhanced selectivity and potency against cancer cells .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Bortezomib | 0.5 | Proteasome inhibitor |

| Ixazomib | 1.0 | Proteasome inhibitor |

| 6-Methylquinoline-8-boronic acid | TBD | TBD |

Antibacterial Activity

In addition to anticancer effects, boronic acids exhibit antibacterial properties. Research has indicated that modifications at specific positions on the quinoline ring can enhance activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Case Study: Antibacterial Efficacy

A study evaluated various quinoline derivatives against bacterial strains, demonstrating that compounds with a boronic acid group exhibited significant antibacterial activity compared to non-boronated analogs. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .

Mechanistic Insights

The biological activity of boronic acids is often attributed to their ability to form reversible covalent bonds with diols and other biomolecules. This property allows them to act as molecular sensors or inhibitors in biological systems. For example, the interaction between boronic acids and saccharides is crucial for their function as glucose sensors in diabetes management .

Table 2: Binding Affinities of Boronic Acids

| Compound | Binding Affinity (K_a) (M^-1) |

|---|---|

| PBA | 128 ± 20 |

| BL | 336 ± 43 |

| BOL | 23 ± 2 |

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

One of the most prominent applications of 6-Methylquinoline-8-boronic acid, pinacol ester is in the Suzuki-Miyaura coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The reaction typically employs palladium catalysts, which facilitate the transmetalation process crucial for bond formation.

Mechanism of Action :

- The compound participates in a transmetalation step where the boron atom interacts with a palladium complex to form an organopalladium intermediate.

- This intermediate subsequently undergoes reductive elimination to yield the desired biaryl product.

Radiochemistry and Molecular Imaging

6-Methylquinoline-8-boronic acid, pinacol ester has been explored in radiochemistry for its potential use in molecular imaging techniques. Its boron-containing structure can be advantageous for developing radiolabeled compounds that are useful in positron emission tomography (PET) imaging.

Photoinduced Borylation

Recent studies have indicated that this compound can be utilized in photoinduced borylation reactions. These reactions allow for selective borylation of aromatic compounds under mild conditions using light as an energy source . This application expands the versatility of 6-Methylquinoline-8-boronic acid, pinacol ester in synthetic organic chemistry.

Analytical Chemistry

The compound also finds applications in analytical chemistry, particularly in the development of sensors and probes for detecting various analytes. Its boronic acid functionality can interact with diols and other functional groups, making it useful in creating selective sensors for biological molecules .

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of various boronic esters using organometallic reagents and bis(pinacolato)diboron as starting materials. The research highlighted the efficiency of using 6-Methylquinoline-8-boronic acid, pinacol ester as a key intermediate to achieve high yields of desired products under optimized conditions .

Case Study 2: Improvement of Drug Solubility

In medicinal chemistry research, derivatives of 6-Methylquinoline-8-boronic acid were investigated to enhance solubility profiles of drug candidates. Modifications to the quinoline structure aimed to improve pharmacokinetic properties while maintaining biological activity against target pathogens .

Q & A

Q. What are the optimal synthetic routes for preparing 6-methylquinoline-8-boronic acid, pinacol ester?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For analogous boronic esters, Pd(0) catalysts like Pd(2)(dba)₃ with phosphine ligands (e.g., triethylphosphite) are effective. A base such as potassium carbonate and reflux conditions in 1,4-dioxane are commonly employed . Pre-functionalization of the quinoline core (e.g., bromination at the 8-position) precedes boronic ester installation via Miyaura borylation. Purification via column chromatography or recrystallization ensures >97% purity, as seen in similar compounds .

Q. How is the structure of 6-methylquinoline-8-boronic acid, pinacol ester confirmed post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify aromatic proton environments and boronic ester integration. IR spectroscopy confirms B-O bonds (~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺). Cross-reference with InChI keys (e.g., generated for related compounds in ) ensures structural accuracy.

Q. What storage conditions maximize the stability of this compound?

- Methodological Answer : Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the boronic ester. Moisture-sensitive boronic esters degrade via B-O bond cleavage; anhydrous solvents (e.g., THF, DCM) are recommended for handling .

Advanced Research Questions

Q. How can reaction efficiency be optimized in Suzuki-Miyaura couplings using this boronic ester when low yields occur?

- Methodological Answer :

- Catalyst/Ligand Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with ligands like SPhos or XPhos to enhance oxidative addition. Evidence shows triethylphosphite improves yields in sterically hindered systems .

- Base Selection : Evaluate bases (K₂CO₃, CsF) for solubility and byproduct formation.

- Temperature/Time : Microwave-assisted synthesis or extended reflux (24–48 hours) may improve conversion .

- Competing Side Reactions : Monitor protodeboronation via LC-MS; adding radical scavengers (e.g., BHT) can mitigate this .

Q. What strategies resolve contradictions in cross-coupling efficiency between this compound and electron-deficient aryl halides?

- Methodological Answer : Electron-deficient partners (e.g., nitro-substituted halides) may require pre-activation via transmetallation with Cu(I) thiophene-2-carboxylate, as shown in peptide-coupled boronic esters . Alternatively, microwave irradiation (120°C, 30 min) accelerates sluggish reactions. Mechanistic studies (DFT calculations) can identify transition-state barriers .

Q. How is this boronic ester applied in synthesizing biaryl-containing pharmaceuticals or materials?

- Methodological Answer :

- Medicinal Chemistry : Use in late-stage diversification of quinoline cores for kinase inhibitors. For example, coupling with heteroaryl halides generates bioactive motifs .

- Material Science : Incorporate into π-conjugated polymers via Suzuki polycondensation; optimize monomer ratios and catalyst loading for controlled molecular weights .

Q. What analytical techniques characterize intermediates in multi-step syntheses involving this compound?

- Methodological Answer :

- In Situ Monitoring : Use HPLC/LC-MS with UV-Vis detection to track reaction progress.

- X-ray Crystallography : For crystalline intermediates, resolve structures to confirm regioselectivity (e.g., boron placement) .

- Isotopic Labeling : ¹¹B NMR (128 MHz) quantifies boron-containing intermediates .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for similar cross-coupling reactions with this compound?

- Methodological Answer : Contradictions arise from:

- Substrate Steric Effects : Bulky substituents near the boron reduce coupling efficiency. Compare with 4-(carboxymethyl)phenylboronic acid pinacol ester, where steric hindrance lowered yields by 20% .

- Catalyst Deactivation : Trace oxygen or moisture in solvents deactivates Pd catalysts. Use rigorously dried solvents and degassed conditions .

- Base Sensitivity : Strong bases (e.g., NaOH) may hydrolyze the pinacol ester; weaker bases (K₃PO₄) are preferable .

Tables for Key Reaction Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.